2-bromo-N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
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Overview
Description
2-BROMO-N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of bromine atoms, an indole moiety, and a benzohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE typically involves the condensation of 5-bromo-7-methyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with 2-bromobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted benzohydrazide derivatives.
Scientific Research Applications
2-BROMO-N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-BROMO-N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then participate in catalytic processes. Additionally, its hydrazone moiety allows it to interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-BROMO-N’-[(2-HYDROXY-3-METHOXYBENZYLIDENE)BENZOHYDRAZIDE]: Similar structure but with a hydroxy and methoxy group instead of the indole moiety.
2-BROMO-N’-[(3,5-DICHLORO-2-HYDROXYBENZYLIDENE)BENZOHYDRAZIDE]: Contains dichloro and hydroxy groups instead of the indole moiety.
Uniqueness
2-BROMO-N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE is unique due to its indole moiety, which imparts distinct biological and chemical properties. This makes it a valuable compound for research in various fields, including medicinal chemistry and material science.
Properties
Molecular Formula |
C16H11Br2N3O2 |
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Molecular Weight |
437.08 g/mol |
IUPAC Name |
2-bromo-N-[(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)imino]benzamide |
InChI |
InChI=1S/C16H11Br2N3O2/c1-8-6-9(17)7-11-13(8)19-16(23)14(11)20-21-15(22)10-4-2-3-5-12(10)18/h2-7,19,23H,1H3 |
InChI Key |
RQEKBKQWBQCWIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2N=NC(=O)C3=CC=CC=C3Br)O)Br |
Origin of Product |
United States |
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